molecular formula C17H18O4 B12614105 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one CAS No. 648416-42-6

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one

Cat. No.: B12614105
CAS No.: 648416-42-6
M. Wt: 286.32 g/mol
InChI Key: OAGKHLNBQNGQQV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one is an organic compound belonging to the class of phenylpropanoids. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base, followed by a reduction step to yield the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.

    3,4-Dimethoxyphenylpropionic acid: Similar structure with a propionic acid group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound in both research and industrial applications .

Properties

CAS No.

648416-42-6

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C17H18O4/c1-20-16-9-8-13(10-17(16)21-2)15(19)11-14(18)12-6-4-3-5-7-12/h3-10,15,19H,11H2,1-2H3

InChI Key

OAGKHLNBQNGQQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CC=C2)O)OC

Origin of Product

United States

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